

Decloxitine Hydrochloride: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Decloxitine hydrochloride*

Cat. No.: *B607040*

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Abstract

Decloxitine hydrochloride is a piperazine-derivative antihistamine with a nuanced pharmacological profile. This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, analytical methodologies, and mechanism of action. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available scientific information to offer a comprehensive and practical understanding of Decloxitine, grounded in established principles of medicinal chemistry and pharmacology.

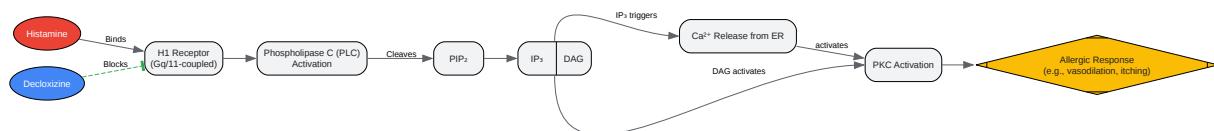
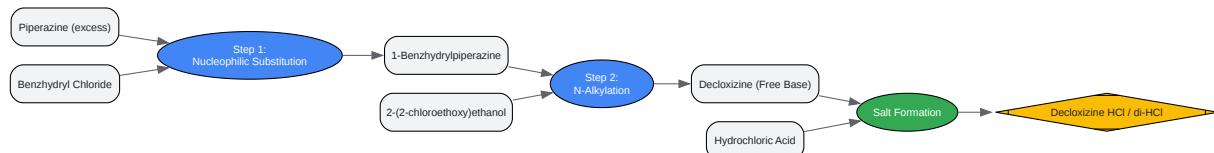
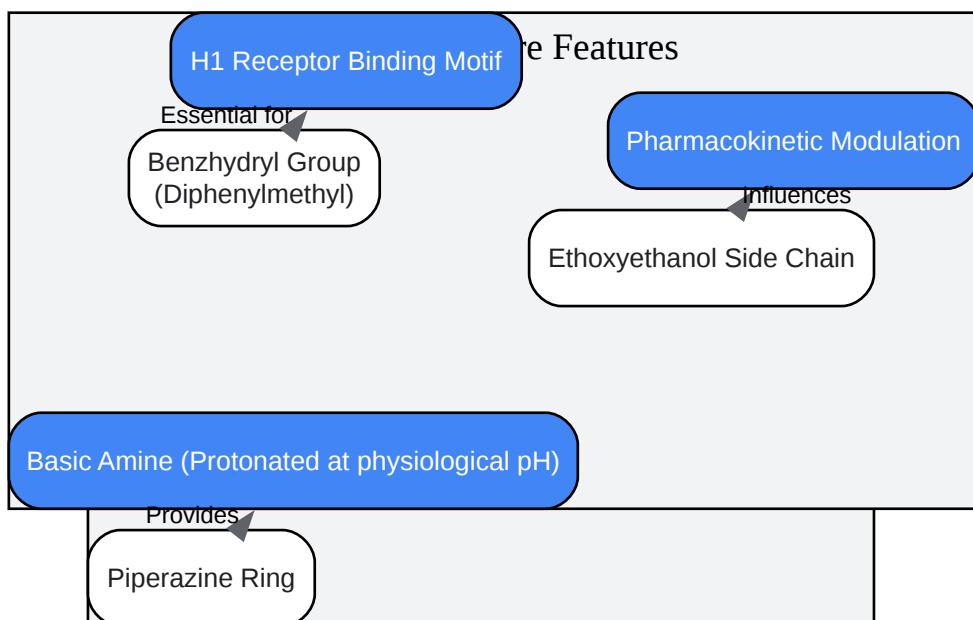
Chemical Identity and Structural Analysis

Decloxitine is a member of the piperazine class of H1 antihistamines, which also includes structurally related compounds like hydroxyzine and meclizine. The core of its structure is a piperazine ring, N-substituted with a benzhydryl moiety and an ethoxyethanol group. It is typically supplied as a hydrochloride or dihydrochloride salt to improve its solubility and stability.

Table 1: Chemical Identifiers and Properties of Decloxitine and its Salts

Identifier	Decloxitine (Free Base)	Decloxitine Hydrochloride	Decloxitine Dihydrochloride
IUPAC Name	2-[2-(4-benzhydrylpiperazine-1-yl)ethoxy]ethanol[1][2]	2-[2-(4-benzhydrylpiperazine-1-yl)ethoxy]ethanol; hydrochloride[3]	2-[2-(4-benzhydrylpiperazine-1-yl)ethoxy]ethanol;dihydrochloride[4]
CAS Number	3733-63-9[1]	1263283-80-2[3][5][6]	13073-96-6[7][8][9]
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₂ [1][2]	C ₂₁ H ₂₉ ClN ₂ O ₂ [3][5][6]	C ₂₁ H ₃₀ Cl ₂ N ₂ O ₂ [8][9]
Molecular Weight	340.46 g/mol [1]	376.92 g/mol [10]	413.38 g/mol [8][9]

The benzhydryl group is a critical pharmacophore for high-affinity binding to the H1 receptor. The piperazine ring acts as the basic amine, which is protonated at physiological pH, essential for receptor interaction. The ethoxyethanol side chain enhances the molecule's hydrophilicity, influencing its pharmacokinetic properties.[[8](#)]



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- To cite this document: BenchChem. [Decloxitine Hydrochloride: A Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607040#decloxitine-hydrochloride-chemical-properties-and-structure>]

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